molecular formula C8H7BrClF2NO B12844230 3-Bromo-2,4-difluorophenacylamine hydrochloride

3-Bromo-2,4-difluorophenacylamine hydrochloride

Cat. No.: B12844230
M. Wt: 286.50 g/mol
InChI Key: ULVVPUNMLMSRGF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H7BrClF2NO

Molecular Weight

286.50 g/mol

IUPAC Name

2-amino-1-(3-bromo-2,4-difluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H6BrF2NO.ClH/c9-7-5(10)2-1-4(8(7)11)6(13)3-12;/h1-2H,3,12H2;1H

InChI Key

ULVVPUNMLMSRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CN)F)Br)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-difluorophenacylamine hydrochloride typically involves multiple steps. One common method starts with the bromination and fluorination of phenacylamine. The reaction conditions often include the use of bromine and fluorine sources in the presence of a suitable catalyst and solvent. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-difluorophenacylamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2,4-difluorophenacylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorophenacylamine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

  • Structure : The compound likely consists of a phenacylamine backbone substituted with bromine at position 3 and fluorine at positions 2 and 4, with a hydrochloride salt formation at the amine group.
  • Synthesis: Bromination and fluorination of precursor acetophenone derivatives, followed by amination and HCl-mediated deprotection, are plausible steps . For example, bromination of 2,4-difluoroacetophenone could yield the intermediate, which is then converted to the amine and crystallized as the hydrochloride salt.

Comparison with Similar Compounds

The compound belongs to a class of halogenated aromatic amines. Below is a detailed comparison with structurally related analogs:

Table 1: Physical and Structural Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Physical State
3-Bromo-2,4-difluorophenacylamine hydrochloride Not explicitly provided C₈H₆BrF₂N·HCl ~268.5 (estimated) Br (3), F (2,4) Likely crystalline solid
5-Bromo-2-fluorobenzylamine hydrochloride 77771-03-0 C₇H₇BrFN·HCl 240.50 Br (5), F (2) Crystalline solid
(4-Bromo-3-fluorophenyl)methanamine hydrochloride 1214342-53-6 C₇H₇BrFN·HCl 240.50 Br (4), F (3) Solid
3-Bromo-4-(trifluoromethyl)phenacylamine hydrochloride 1823566-35-3 C₉H₇BrF₃N·HCl 314.52 Br (3), CF₃ (4) White/off-white solid

Key Observations:

Substituent Effects: Halogen Position: The position of bromine and fluorine significantly influences reactivity and applications. For instance, 5-Bromo-2-fluorobenzylamine hydrochloride (CAS 77771-03-0) is used in pharmaceutical intermediates, while trifluoromethyl-substituted analogs (e.g., CAS 1823566-35-3) exhibit enhanced lipophilicity, impacting blood-brain barrier penetration .

Synthesis Methods: Bromination of acetophenone derivatives (e.g., 2,4,6-trimethoxyacetophenone → 3-bromo-2,4,6-trimethoxyacetophenone) is a common step . Deprotection of amine groups using HCl (e.g., heating with dilute HCl at 70°C) is a standard method for hydrochloride salt formation .

Applications :

  • Pharmaceutical Intermediates : Compounds like 5-Bromo-2-fluorobenzylamine hydrochloride are precursors in drug synthesis, particularly for designer phenethylamines (e.g., 2C-B analogs) .
  • Research Tools : Trifluoromethyl-substituted derivatives are valuable in medicinal chemistry for probing enzyme interactions .

Biological Activity

3-Bromo-2,4-difluorophenacylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its effects on various cellular mechanisms, structure-activity relationships, and potential therapeutic applications.

The biological activity of 3-Bromo-2,4-difluorophenacylamine hydrochloride primarily involves its interaction with microtubules (MTs). Compounds that stabilize MTs can disrupt normal cell cycle progression, leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can enhance MT stabilization without affecting total tubulin levels or altering MT morphology, indicating a selective mechanism of action .

Structure-Activity Relationship (SAR)

Research has demonstrated that the introduction of halogen atoms such as bromine and fluorine can enhance the potency of phenacylamine derivatives. For instance, increasing the number of fluorine atoms generally correlates with increased MT-stabilizing activity. Table 1 summarizes findings from various studies evaluating the SAR of related compounds.

CompoundMT Stabilization ActivityNotes
3-Bromo-2,4-difluorophenacylamineModerateEffective in stabilizing MTs
2,4,6-Trifluorophenyl derivativeHighExhibits enhanced potency
Mono-fluorinated phenyl derivativeLowLess effective than di- or tri-fluorinated counterparts

In Vitro Studies

In vitro assays have demonstrated that 3-Bromo-2,4-difluorophenacylamine hydrochloride can induce apoptosis in various cancer cell lines through its action on microtubules. For example, a study reported that treatment with this compound resulted in a significant increase in acetylated α-tubulin levels compared to untreated controls, suggesting effective MT stabilization .

Toxicity and Selectivity

One critical aspect of drug development is the balance between efficacy and toxicity. Preliminary toxicity assessments indicate that while 3-Bromo-2,4-difluorophenacylamine hydrochloride exhibits potent biological activity against cancer cells, its selectivity over normal cells requires further investigation. Comparative studies with mammalian cell lines have shown varying degrees of cytotoxicity, emphasizing the need for optimization to enhance selectivity while maintaining efficacy .

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